molecular formula C9H8BrNO4 B169293 Ethyl 2-bromo-4-nitrobenzoate CAS No. 128566-93-8

Ethyl 2-bromo-4-nitrobenzoate

Cat. No. B169293
M. Wt: 274.07 g/mol
InChI Key: TYFRHNVPASRWLT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-nitrobenzoate is a chemical compound that is not widely discussed in the literature. It is likely to be similar to Ethyl 4-nitrobenzoate, which is an ethyl ester of p-nitrobenzoic acid .

Scientific Research Applications

  • Hydrogen Bond Interactions : A study on Propargyl 2-bromo-3-nitrobenzoate, closely related to Ethyl 2-bromo-4-nitrobenzoate, explored hydrogen bond interactions in its crystals. These interactions are significant for understanding molecular structures and properties (Calabrese, McPhail, & Sim, 1966).

  • Synthesis of Complex Sugars : Research on the synthesis of complex sugars like Isomaltose and Isomaltotetraose involved the use of related compounds like Ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside. This highlights the role of such compounds in synthetic organic chemistry (Koto, Uchida, & Zen, 1972).

  • Voltammetric Studies of Nitro Compounds : A study involving ethyl-m-nitrobenzoate, a compound similar to Ethyl 2-bromo-4-nitrobenzoate, focused on the voltammetric behavior of nitroaromatic compounds. Such research is essential for understanding electrochemical properties of nitro compounds (Carbajo et al., 2000).

  • Chemical Synthesis and Characterization : The compound has been used in various synthetic processes, such as the preparation of novel compounds for potential application in different fields. An example is the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester (Yin Dulin, 2007).

  • Esterification Mechanism Studies : Research has been conducted on the esterification of 4-nitrobenzoic acid to form ethyl 4-nitrobenzoate, demonstrating the catalyst efficiency of certain compounds. This is crucial for improving industrial chemical processes (Liang Hong-ze, 2013).

properties

IUPAC Name

ethyl 2-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFRHNVPASRWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Vasudevan, Y Qian, A Vogt… - Journal of medicinal …, 1999 - ACS Publications
… Suzuki coupling of the arylboronic acid with ethyl 2-bromo-4-nitrobenzoate followed by ester hydrolysis afforded the appropriately substituted nitrobenzoic acid. An alternative route …
Number of citations: 112 pubs.acs.org

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